1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-cyclobutyl-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-13-16(7-8-17(14)22-2)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKPQXQLOFAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclobutyl and methoxy-methylphenyl intermediates, which are then coupled through a series of reactions to form the final diazepane structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfonyl or diazepane moieties.
Scientific Research Applications
Biological Activities
Research indicates that CBMD exhibits several promising biological activities:
- Matrix Metalloproteinase Inhibition : CBMD has been identified as a potential inhibitor of MMPs, which play significant roles in cancer metastasis and inflammatory diseases. MMP inhibitors are being explored for their therapeutic potential in these areas.
- Neuropharmacological Properties : Preliminary studies suggest that CBMD may also have neuropharmacological effects, although further research is necessary to elucidate its mechanisms of action and therapeutic efficacy.
Applications in Drug Discovery
The unique structure of CBMD makes it a valuable candidate for drug discovery. Its potential applications include:
- Cancer Therapy : Given its role as an MMP inhibitor, CBMD could be developed into a therapeutic agent for cancer treatment, particularly in preventing metastasis.
- Anti-inflammatory Treatments : The compound's ability to modulate MMP activity suggests potential use in treating inflammatory conditions.
Case Studies and Research Findings
Research on CBMD has primarily focused on its synthesis, chemical properties, and biological activities. Notable findings include:
- Inhibition Studies : Interaction studies have demonstrated that CBMD binds effectively to target proteins such as MMPs, indicating its potential as a therapeutic agent.
- Comparative Analysis : A comparative analysis with structurally similar compounds highlights CBMD's unique properties that may confer distinct biological activities not found in other compounds. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-(methylthio)ethanamine | Substituted phenyl group | Potential antidepressant effects |
| 1-(2-Chlorophenyl)-2-(methylthio)ethanamine | Chlorinated phenyl group | Enhanced receptor binding affinity |
| 2-Amino-5-benzothiazole | Benzothiazole core | Antimicrobial activity |
This table illustrates how CBMD stands apart due to its specific combination of structural elements.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The cyclobutyl and diazepane moieties contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Substituent Effects on the Diazepane Ring
- Cycloalkyl vs. Aryl Groups: The cyclobutyl group in the target compound contrasts with bulkier substituents like 9H-fluoren-9-yl () or naphthalen-1-yl (). 1-(2,4-Dichlorophenyl)-1,4-diazepane (): The dichlorophenyl group introduces strong electron-withdrawing effects, which could enhance electrophilic interactions but reduce metabolic stability compared to the target compound’s methoxy-methylbenzenesulfonyl group.
- Sulfonyl vs. Heterocyclic Moieties: The 4-methoxy-3-methylbenzenesulfonyl group in the target compound differs from pyridinyl () or pyrimidinyl () substituents. Sulfonyl groups are known to improve solubility and serve as hydrogen bond acceptors, which may enhance target engagement in aqueous environments.
Electronic and Steric Profiles
- Electron-Donating vs. In contrast, analogs with chloro () or trifluoromethyl () groups exhibit electron-withdrawing effects, which may alter binding kinetics. 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (): The chloro-substituted pyrazole enhances selectivity for serotonin receptors, whereas the target compound’s sulfonyl group may favor interactions with enzymes or transporters requiring polar recognition sites.
Receptor Binding and Pharmacological Effects
- Serotonin Receptor Modulation :
- Nicotinic Acetylcholine Receptor (nAChR) Engagement: 1-(Pyridin-3-yl)-1,4-diazepane () binds to nAChRs via its pyridine ring, orienting the diazepane toward the principal subunit. The target compound’s sulfonyl group may sterically hinder similar binding modes but could enable novel interactions with complementary subunits.
Antimalarial and Antimicrobial Potential
- Analogs like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane () were synthesized for antimalarial applications, though their exact mechanisms remain unelucidated. The target compound’s sulfonyl group could enhance bioavailability in parasitic environments, but direct evidence is lacking.
Physicochemical Properties
- Lipophilicity : The methoxy and methyl groups in the target compound likely increase logP compared to halogenated analogs () but reduce it relative to trifluoromethyl-substituted derivatives ().
- Solubility : The polar sulfonyl group may enhance aqueous solubility, contrasting with hydrophobic substituents like 9H-fluoren-9-yl ().
Biological Activity
1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane (CBMD) is a synthetic compound belonging to the diazepane class, which has garnered attention due to its potential biological activities. First synthesized in 2005, CBMD exhibits various pharmacological properties that warrant detailed exploration.
- Molecular Formula : C17H26N2O3S
- Molecular Weight : 338.47 g/mol
- CAS Number : 2176070-31-6
- IUPAC Name : 1-cyclobutyl-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-diazepane
Anticancer Activity
Research indicates that CBMD possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a multifaceted approach to combating tumor growth .
Anti-inflammatory Effects
CBMD has also been evaluated for its anti-inflammatory properties. Experimental models have indicated that it reduces inflammation markers, making it a candidate for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial activity positions CBMD as a potential candidate for developing new antibiotics or antifungal agents.
Toxicity and Safety
Toxicity assessments have shown that CBMD is generally safe at therapeutic doses. However, comprehensive long-term studies are necessary to fully understand its safety profile and potential side effects in clinical applications .
Research Findings and Case Studies
Current State of Research
The current research landscape for CBMD emphasizes its potential therapeutic applications across multiple domains, including oncology and infectious disease management. Ongoing studies aim to further elucidate its mechanisms of action and optimize its pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis likely follows a sulfonylation reaction between a 1,4-diazepane precursor and a substituted benzenesulfonyl chloride. Key steps include:
- Precursor Activation : Use of sulfonyl chlorides with electron-withdrawing groups (e.g., 4-methoxy-3-methyl substitution) to enhance reactivity .
- Solvent and Base Selection : Acetonitrile as a polar aprotic solvent and pyridine as a base to neutralize HCl byproducts, improving yield .
- Cyclobutyl Group Stability : Cyclobutyl moieties may introduce steric hindrance; inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) can minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Answer : Multi-modal analytical techniques are critical:
- NMR Spectroscopy : H and C NMR to verify cyclobutyl ring integration (e.g., 4 distinct proton signals) and sulfonyl group placement .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for strained cyclobutyl systems .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities to targets (e.g., kinases or GPCRs) by analyzing sulfonyl and diazepane interactions in active sites .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the cyclobutyl group under physiological conditions .
- QSAR Modeling : Quantitative structure-activity relationship studies using substituent descriptors (e.g., Hammett σ values for methoxy groups) to optimize bioactivity .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Answer : Methodological triangulation is essential:
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., cell viability via MTT assay vs. apoptosis markers like caspase-3 activation) .
- Solubility Adjustments : Poor aqueous solubility of the cyclobutyl-sulfonyl scaffold may skew data; use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations .
- Dose-Response Refinement : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects and eliminate false negatives .
Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Answer :
- Rate-Limiting Step Analysis : Monitor reaction progress via in situ FTIR or HPLC to identify bottlenecks (e.g., sulfonylation vs. cyclization steps) .
- Activation Energy Calculation : Use Arrhenius plots to determine for cyclobutyl ring formation, which may require higher temperatures despite steric strain .
- Isotope Labeling : O-labeled sulfonyl groups can track oxygen transfer in hydrolysis or metabolic pathways .
Methodological Design Considerations
Q. How can researchers design SAR studies to explore the impact of substituents on bioactivity?
- Answer :
- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., replacing 4-methoxy with halogens or alkyl groups) to assess electronic and steric effects .
- Biological Profiling : Test analogs against panels of cancer cell lines (e.g., NCI-60) or microbial strains to identify structure-dependent trends .
- Statistical Modeling : Use PCA (Principal Component Analysis) to correlate substituent properties (logP, polar surface area) with activity .
Q. What experimental frameworks are recommended for studying metabolic stability of this compound?
- Answer :
- In Vitro Models : Liver microsomes (human or rodent) with NADPH cofactor to assess CYP450-mediated degradation; monitor via LC-MS/MS .
- Metabolite Identification : HRMS/MS fragmentation patterns to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Computational ADME : Tools like SwissADME predict metabolic soft spots (e.g., methoxy demethylation) for targeted derivatization .
Data Interpretation and Validation
Q. How should researchers address discrepancies in crystallographic vs. computational structural data?
- Answer :
- Force Field Calibration : Adjust parameters in molecular mechanics (e.g., AMBER) to better reflect observed X-ray bond lengths and angles .
- Thermal Motion Analysis : Refine B-factor weighting in crystallographic refinement to account for cyclobutyl ring flexibility .
- Hybrid Methods : Combine DFT (e.g., B3LYP/6-31G*) with crystallography to resolve electron density ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
